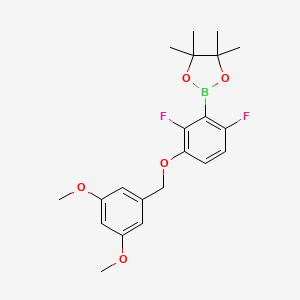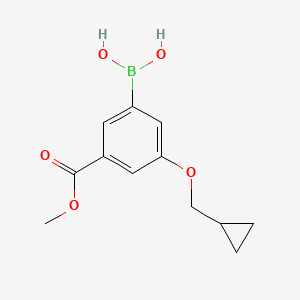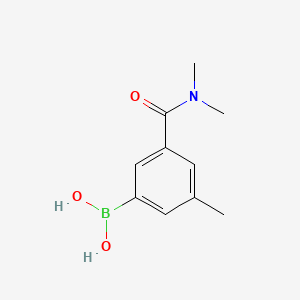![molecular formula C7H8BN3O2 B8255605 (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B8255605.png)
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid is a boronic acid derivative that features a benzotriazole ring substituted with a methyl group at the 2-position and a boronic acid group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid typically involves the formation of the benzotriazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-methylbenzotriazole with a boronic acid derivative under specific conditions. The reaction may require the use of a catalyst and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to modify the benzotriazole ring or the boronic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product and reaction type .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .
Applications De Recherche Scientifique
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in the development of new cancer therapies.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of (2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid in biological systems involves its interaction with specific molecular targets. For instance, as a potential kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation in cancer cells . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2H-benzo[d][1,2,3]triazole: Lacks the boronic acid group but shares the benzotriazole core structure.
Phenylboronic Acid: Contains a boronic acid group but lacks the benzotriazole ring.
2-Methyl-4-(morpholinosulfonyl)phenylboronic acid: Similar in having a boronic acid group but differs in the aromatic ring structure and additional substituents.
Uniqueness
(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid is unique due to the combination of the benzotriazole ring and the boronic acid group, which imparts specific chemical reactivity and potential biological activity. This combination allows for versatile applications in organic synthesis, medicinal chemistry, and materials science, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
(2-methylbenzotriazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN3O2/c1-11-9-6-3-2-5(8(12)13)4-7(6)10-11/h2-4,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJESTGYVLZKCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NN(N=C2C=C1)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Isothiazolo[5,4-b]pyridin-6-amine](/img/structure/B8255524.png)
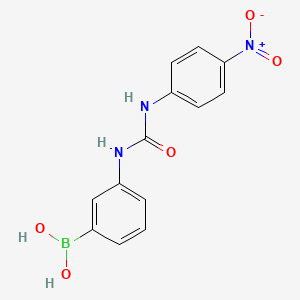

![18-Ethynyl-2,3,5,6,8,9,11,12,14,15-decahydrobenzo[b][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B8255532.png)
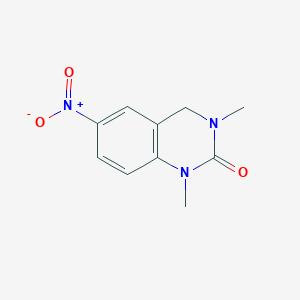
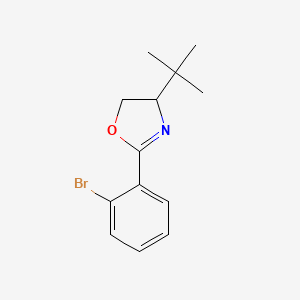
![3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide](/img/structure/B8255552.png)
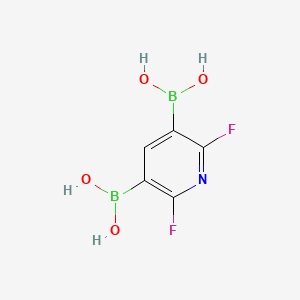
![tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-pyridazino[3,4-d]azepine-7-carboxylate](/img/structure/B8255567.png)
